Quinolin-8-yl 4-iodobenzoate Quinolin-8-yl 4-iodobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC1286129
InChI: InChI=1S/C16H10INO2/c17-13-8-6-12(7-9-13)16(19)20-14-5-1-3-11-4-2-10-18-15(11)14/h1-10H
SMILES: C1=CC2=C(C(=C1)OC(=O)C3=CC=C(C=C3)I)N=CC=C2
Molecular Formula: C16H10INO2
Molecular Weight: 375.16g/mol

Quinolin-8-yl 4-iodobenzoate

CAS No.:

Cat. No.: VC1286129

Molecular Formula: C16H10INO2

Molecular Weight: 375.16g/mol

* For research use only. Not for human or veterinary use.

Quinolin-8-yl 4-iodobenzoate -

Specification

Molecular Formula C16H10INO2
Molecular Weight 375.16g/mol
IUPAC Name quinolin-8-yl 4-iodobenzoate
Standard InChI InChI=1S/C16H10INO2/c17-13-8-6-12(7-9-13)16(19)20-14-5-1-3-11-4-2-10-18-15(11)14/h1-10H
Standard InChI Key MGALRDCNZSDKSC-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)OC(=O)C3=CC=C(C=C3)I)N=CC=C2
Canonical SMILES C1=CC2=C(C(=C1)OC(=O)C3=CC=C(C=C3)I)N=CC=C2

Introduction

Chemical Structure and Properties

Quinolin-8-yl 4-iodobenzoate belongs to the class of quinoline esters, specifically characterized by an ester bond connecting the quinoline and benzoate moieties. The compound features a quinoline core with an ester linkage at the 8-position, attached to a benzoate group bearing an iodine atom at the para position.

Molecular Properties

The molecular structure of Quinolin-8-yl 4-iodobenzoate consists of a quinoline ring system connected to a 4-iodobenzoyl group through an ester bond. Based on structural analysis of related compounds, we can determine its key properties:

PropertyValue
Molecular FormulaC16H10INO2
Molecular Weight375.16 g/mol
AppearanceLight yellow solid (predicted based on similar compounds)
Melting PointApproximately 85-95°C (estimated from similar derivatives)
SolubilitySoluble in dichloromethane, chloroform, and ethyl acetate; limited solubility in water

The presence of the iodine atom at the para position of the benzoate group provides a reactive site for various transformations, making this compound valuable for synthetic applications .

Structural Characteristics

The compound exhibits several notable structural features:

  • The quinoline nucleus provides an aromatic nitrogen-containing heterocycle

  • The 8-position hydroxyl group of 8-hydroxyquinoline is esterified

  • The 4-iodobenzoate group introduces a halogen functionality that enables further transformations

  • The ester linkage serves as a reactive functional group susceptible to hydrolysis under basic conditions

Synthesis Methods

Several synthetic approaches for preparing quinolin-8-yl esters have been documented in the literature, which can be adapted for the synthesis of Quinolin-8-yl 4-iodobenzoate.

Esterification of 8-Hydroxyquinoline

The most direct approach involves the esterification of 8-hydroxyquinoline with 4-iodobenzoic acid or its derivatives:

  • Using 4-iodobenzoyl chloride with 8-hydroxyquinoline in the presence of a base

  • Employing coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate ester formation

Characterization Data

Spectroscopic Analysis

Based on analogous compounds described in the literature, the following spectroscopic data can be predicted for Quinolin-8-yl 4-iodobenzoate:

NMR Spectroscopy

The predicted 1H NMR spectrum (400 MHz, CDCl3) would show:

  • Aromatic protons of the quinoline ring: approximately δ 8.9-7.2 ppm

  • Aromatic protons of the 4-iodobenzoate group: approximately δ 8.0-7.5 ppm

The 13C NMR spectrum would likely display:

  • Carbonyl carbon of the ester: approximately δ 165-166 ppm

  • Aromatic carbons: approximately δ 150-120 ppm

  • Carbon bearing iodine: approximately δ 100-95 ppm

Physical and Chemical Properties

Based on similar quinolin-8-yl esters documented in the literature, the following properties can be anticipated:

PropertyExpected Value
UV Absorptionλmax around 275-290 nm
IR SpectrumCharacteristic C=O stretching at ~1740 cm-1
C-O stretching at ~1200-1250 cm-1
Aromatic C=C and C=N stretching at ~1600-1400 cm-1
Mass SpectrumMolecular ion peak at m/z 375
Fragment peaks corresponding to quinoline and iodobenzoate moieties

Reactivity Profile

Quinolin-8-yl 4-iodobenzoate would be expected to undergo several characteristic reactions:

  • Hydrolysis: Under basic conditions (e.g., NaOH in ethanol at 80°C), the ester bond would hydrolyze to yield 8-hydroxyquinoline and 4-iodobenzoic acid

  • Cross-coupling reactions: The iodine substituent provides a reactive site for various palladium-catalyzed coupling reactions (Suzuki, Sonogashira, Heck)

  • Nucleophilic substitution: The iodine atom can undergo nucleophilic aromatic substitution reactions

Applications in Organic Synthesis

As a Synthetic Intermediate

Quinolin-8-yl 4-iodobenzoate serves as a valuable synthetic intermediate due to its bifunctional nature:

  • The ester group can function as a directing group for C-H activation in transition metal-catalyzed reactions

  • The iodine substituent enables various cross-coupling reactions for introducing new functional groups

  • The quinoline moiety can coordinate to metals, facilitating chelation-assisted transformations

Chelation-Assisted Transformations

The quinoline nitrogen can coordinate to transition metals, directing reactions to specific positions:

  • Directed C-H functionalization: The quinoline moiety can direct nickel-catalyzed C-H arylation reactions, as demonstrated with related quinoline derivatives

  • The iodo group provides a reactive site for metal-catalyzed cross-coupling reactions, allowing for further functionalization

Preparation of Phosphorylated Derivatives

Based on related research, Quinolin-8-yl 4-iodobenzoate could potentially be used to prepare phosphorylated quinoline derivatives through photocatalytic reactions with diarylphosphine oxides, similar to the synthesis of 4-(diphenylphosphoryl)quinolin-8-yl benzoate derivatives .

Comparative Analysis with Related Compounds

Structural Comparison

The following table compares Quinolin-8-yl 4-iodobenzoate with related compounds found in the literature:

CompoundStructure FeaturesMolecular WeightReference
Quinolin-8-yl 4-iodobenzoate8-position ester with 4-iodobenzoate375.16 g/mol-
4-(diphenylphosphoryl)quinolin-8-yl benzoate4-position phosphoryl group, 8-position benzoate450.13 g/mol
4-(diphenylphosphoryl)quinolin-8-yl 2-iodobenzoate4-position phosphoryl group, 8-position 2-iodobenzoate576.02 g/mol
2-Methyl-8-quinolinyl 4-iodobenzoate2-position methyl group, 8-position 4-iodobenzoate389.19 g/mol

Reactivity Comparison

Quinolin-8-yl 4-iodobenzoate would be expected to show similar reactivity patterns to related compounds, with some differences:

  • Unlike 4-(diphenylphosphoryl)quinolin-8-yl derivatives, it lacks the phosphoryl group that influences electronic properties and coordination behavior

  • Compared to 2-methyl-8-quinolinyl 4-iodobenzoate, it lacks the 2-methyl substituent that could affect the reactivity of the quinoline nitrogen

  • The position of the iodo substituent (para vs. ortho) affects the reactivity in coupling reactions, with para substitution typically providing less steric hindrance

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